Cas no 921513-58-8 (N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide structure
921513-58-8 structure
Product name:N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
CAS No:921513-58-8
MF:C22H19N5O3
Molecular Weight:401.417964220047
CID:6472288

N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
    • 2H-Pyrazolo[4,3-c]pyridine-7-carboxamide, N-[4-(acetylamino)phenyl]-3,5-dihydro-5-methyl-3-oxo-2-phenyl-
    • インチ: 1S/C22H19N5O3/c1-14(28)23-15-8-10-16(11-9-15)24-21(29)18-12-26(2)13-19-20(18)25-27(22(19)30)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,28)(H,24,29)
    • InChIKey: GQQLEBMOGONKPG-UHFFFAOYSA-N
    • SMILES: C1N(C)C=C(C(NC2=CC=C(NC(C)=O)C=C2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 12.19±0.70(Predicted)

N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>

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Life Chemicals
F2248-0131-25mg
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921513-58-8 90%+
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Life Chemicals
F2248-0131-5μmol
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Life Chemicals
F2248-0131-10μmol
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Life Chemicals
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Life Chemicals
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N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide 関連文献

N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamideに関する追加情報

Introduction to N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS No. 921513-58-8)

N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

This compound, identified by the CAS number 921513-58-8, represents a significant advancement in the field of medicinal chemistry and pharmacology. Its unique structural framework, characterized by a fused pyrazolo[4,3-c]pyridine core, has garnered considerable attention for its potential therapeutic applications. The presence of functional groups such as the acetamidophenyl moiety and the methyl group at the 5-position contributes to its complex chemical behavior and biological activity.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. This heterocyclic system has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, derivatives of this class have shown promise in the development of treatments for neurological disorders, inflammatory conditions, and cancer. The compound in question incorporates a phenyl group at the 2-position and a carboxamide group at the 7-position, which are critical for its pharmacological properties.

Recent research has highlighted the importance of optimizing the substitution patterns on the pyrazolo[4,3-c]pyridine core to enhance binding affinity and selectivity. The acetamidophenyl group in N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is particularly noteworthy, as it has been shown to improve solubility and metabolic stability. This feature is essential for ensuring that the compound can be effectively administered and utilized in clinical settings.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the 5-methyl group at the 3-position introduces steric hindrance that can influence binding interactions with biological targets. Additionally, the 3-oxo group contributes to the compound's overall electronic properties, affecting its reactivity and interaction with enzymes or receptors.

In vitro studies have demonstrated that N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits promising activity against several key targets relevant to human health. For instance, it has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Furthermore, preliminary data suggest that this compound may interact with receptors implicated in pain perception and neurotransmitter signaling.

The phenyl ring at the 2-position of the pyrazolo[4,3-c]pyridine core is another critical feature that contributes to its biological activity. This aromatic moiety can engage in π-stacking interactions with biological targets, enhancing binding affinity. The carboxamide group at the 7-position further modulates the compound's pharmacokinetic properties by influencing its solubility and distribution within biological systems.

The development of new therapeutic agents often involves rigorous testing to evaluate their safety and efficacy. N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has undergone preliminary toxicity assessments to ensure that it can be safely used in clinical trials. These studies have focused on evaluating its potential side effects and interactions with other drugs. The results have been encouraging, suggesting that this compound may have a favorable safety profile.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at an atomic level. These simulations have provided valuable insights into its binding mechanism and have guided further optimization efforts.

In conclusion, N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation in therapeutic development. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an important role in addressing various health challenges.

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